![molecular formula C17H13N7 B11106014 4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]pyridine](/img/structure/B11106014.png)
4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ISONICOTINALDEHYDE 4-[1-(1-NAPHTHYL)-1H-1,2,3,4-TETRAAZOL-5-YL]HYDRAZONE is a hydrazone derivative known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of an isonicotinaldehyde moiety linked to a naphthyl-tetrazole group through a hydrazone linkage, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISONICOTINALDEHYDE 4-[1-(1-NAPHTHYL)-1H-1,2,3,4-TETRAAZOL-5-YL]HYDRAZONE typically involves the condensation reaction between isonicotinaldehyde and 1-(1-naphthyl)-1H-1,2,3,4-tetrazol-5-yl hydrazine. This reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ISONICOTINALDEHYDE 4-[1-(1-NAPHTHYL)-1H-1,2,3,4-TETRAAZOL-5-YL]HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted hydrazones.
Scientific Research Applications
ISONICOTINALDEHYDE 4-[1-(1-NAPHTHYL)-1H-1,2,3,4-TETRAAZOL-5-YL]HYDRAZONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its cytotoxic properties against cancer cell lines.
Industry: Utilized in the development of novel materials with specific properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of ISONICOTINALDEHYDE 4-[1-(1-NAPHTHYL)-1H-1,2,3,4-TETRAAZOL-5-YL]HYDRAZONE involves its interaction with biological targets through its hydrazone linkage. This compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit key enzymes involved in cellular processes.
DNA Interaction: It may intercalate with DNA, disrupting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
ISONICOTINALDEHYDE 4-(5-METHYL-2,4-DINITROPHENYL)HYDRAZONE: Another hydrazone derivative with different substituents on the hydrazone linkage.
4-PYRIDINECARBOXALDEHYDE: A simpler aldehyde used in the synthesis of various hydrazones.
Uniqueness
ISONICOTINALDEHYDE 4-[1-(1-NAPHTHYL)-1H-1,2,3,4-TETRAAZOL-5-YL]HYDRAZONE is unique due to its combination of the isonicotinaldehyde and naphthyl-tetrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H13N7 |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
1-naphthalen-1-yl-N-[(E)-pyridin-4-ylmethylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C17H13N7/c1-2-6-15-14(4-1)5-3-7-16(15)24-17(21-22-23-24)20-19-12-13-8-10-18-11-9-13/h1-12H,(H,20,21,23)/b19-12+ |
InChI Key |
QIJRFRBMVWZFMK-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)N/N=C/C4=CC=NC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)NN=CC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3,5-dinitrobenzoic acid](/img/structure/B11105933.png)
![N-({N'-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11105940.png)
![2H-Pyridazin-3-one, 2-[(diphenylamino)methyl]-6-hydroxy-](/img/structure/B11105954.png)
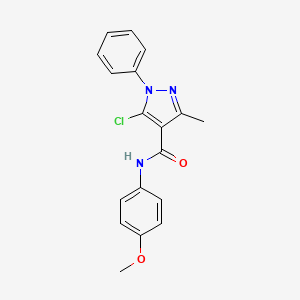
![2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11105967.png)
![Benzamide, N-[3-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-3-oxopropyl]-](/img/structure/B11105969.png)
![N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylacetamide](/img/structure/B11105972.png)
![N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11105980.png)
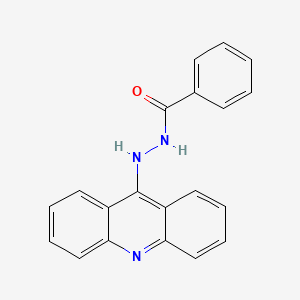
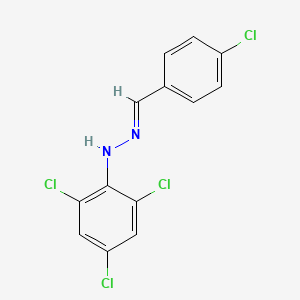
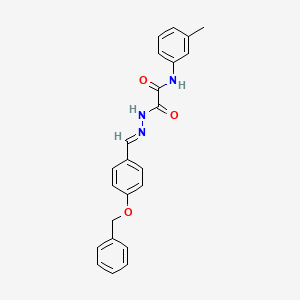
![1-[4-(Decyloxy)phenyl]-3-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B11106018.png)
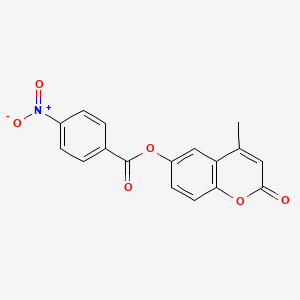
![4-chloro-3,5-dimethyl-2-{(E)-[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B11106021.png)
